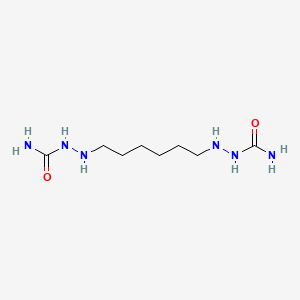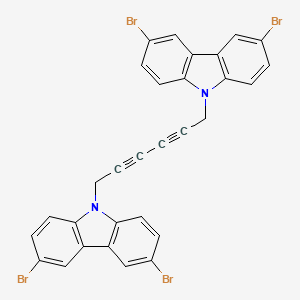
9,9'-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole): is a compound that features a unique structure with two carbazole units connected by a hexa-2,4-diyne-1,6-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) typically involves the coupling of 3,6-dibromo-9H-carbazole with a hexa-2,4-diyne-1,6-diyl precursor. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially modifying the electronic properties of the compound.
Substitution: The bromine atoms on the carbazole units can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the development of materials with specific electronic properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug delivery systems and as a component in bioactive materials is being explored.
Industry: In the industrial sector, the compound is investigated for its use in the production of organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the carbazole units and the diyne linker allows for efficient charge transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial.
Comparación Con Compuestos Similares
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole)
- Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate)
Comparison: Compared to similar compounds, 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) is unique due to the presence of bromine atoms on the carbazole units. This allows for further functionalization through substitution reactions, making it a versatile building block for the synthesis of advanced materials. Additionally, the diyne linker provides rigidity and planarity to the molecule, enhancing its electronic properties.
Propiedades
Número CAS |
102036-44-2 |
|---|---|
Fórmula molecular |
C30H16Br4N2 |
Peso molecular |
724.1 g/mol |
Nombre IUPAC |
3,6-dibromo-9-[6-(3,6-dibromocarbazol-9-yl)hexa-2,4-diynyl]carbazole |
InChI |
InChI=1S/C30H16Br4N2/c31-19-5-9-27-23(15-19)24-16-20(32)6-10-28(24)35(27)13-3-1-2-4-14-36-29-11-7-21(33)17-25(29)26-18-22(34)8-12-30(26)36/h5-12,15-18H,13-14H2 |
Clave InChI |
IKFYJRMKSKIJLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=C(N2CC#CC#CCN4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


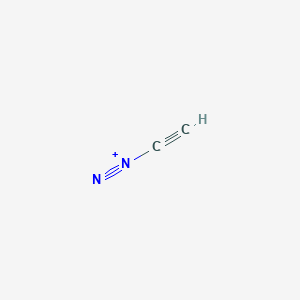
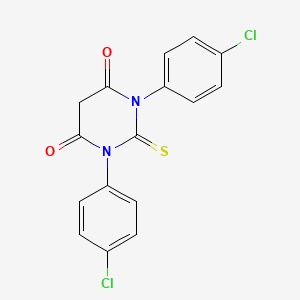
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
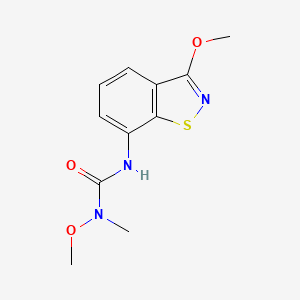
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
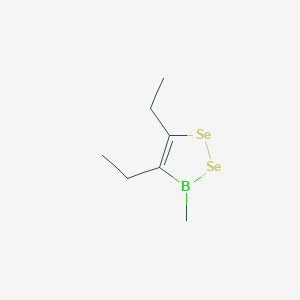
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
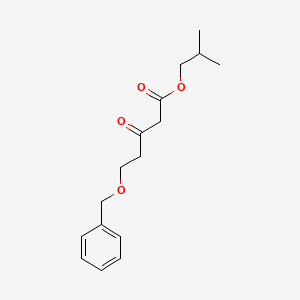
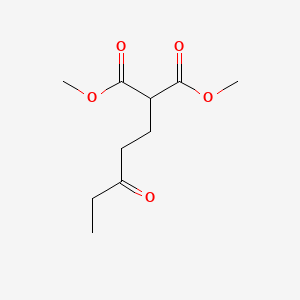
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)

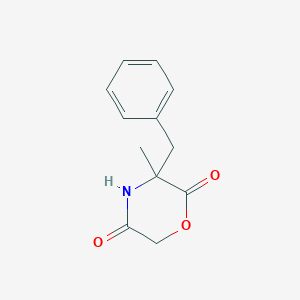
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
